4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of related chloro-methoxypyridazine compounds involves several steps, including protection of the pyridazinone nitrogen, selective displacement of the chloro position with methoxide, catalytic hydrogenation, and final deprotection to yield the target compound. This synthetic route offers a superior approach compared to previously described methods due to its efficiency and good yield (Bryant, R., Kunng, F.-A., & South, M. S., 1995).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of chlorophenyl-methoxypyridazinyl-pyrazole derivatives have been characterized using spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction confirms the molecular structure, which is in good agreement with geometry optimized by density functional theory (DFT) calculations. These studies provide insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and properties (Alaşalvar, C., et al., 2014).
Chemical Reactions and Properties
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one exhibits potential as an electrophilic chlorinating agent, efficiently facilitating the α-chlorination of active methylene/methine compounds. This reactivity suggests its utility in synthetic chemistry for introducing chloro groups in a selective manner, demonstrating its chemical versatility (Park, Y.-D., et al., 2005).
Physical Properties Analysis
While specific studies on the physical properties of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one were not directly found, related compounds' analyses indicate that such properties can be inferred through spectroscopic methods and X-ray crystallography. These techniques provide data on melting points, solubility, and other physical characteristics important for handling and application in various domains.
Chemical Properties Analysis
The chemical properties of 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one, such as its reactivity with nucleophiles and electrophiles, are pivotal for its applications in organic synthesis. Studies on similar compounds reveal the potential for nucleophilic substitution reactions that can modify the molecule, offering pathways to a range of derivatives with varied biological and chemical activities (Renfrew, A., et al., 2003).
Scientific Research Applications
It has been used as an electrophilic chlorinating agent, particularly for the α-chlorination of active methylene/methine compounds (Park et al., 2005).
Its derivatives play a role in the large-scale synthesis of other chemical compounds, like 3‐chloro‐5‐methoxypyridazine, highlighting its utility in synthetic organic chemistry (Bryant et al., 1995).
The compound is involved in the control of electron demand in the cycloadditions of 2(H)-1,4-oxazin-2-ones, indicating its importance in cycloaddition reactions (Afarinkia et al., 2004).
It has been used in the study of N-nitration of secondary amines, showing its potential in the field of nitration chemistry (Park et al., 2003).
Its use in photochemistry, particularly in photo-induced methylation of pyridazines, demonstrates its photoreactive properties (Tsuchiya et al., 1972).
The compound is involved in the synthesis of various pyridazine derivatives, further illustrating its versatility in organic synthesis (Nakagome, 1963).
It plays a role in Diels-Alder reactions with 2-methylpyridazin-3(2H)-ones bearing electron-withdrawing substituents, which is significant in the study of cycloaddition reactions (Fariña et al., 1994).
properties
IUPAC Name |
4-chloro-5-methoxy-2-methylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-6(10)5(7)4(11-2)3-8-9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGGBMXRUJBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379286 | |
Record name | 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
CAS RN |
14628-57-0 | |
Record name | 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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